1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a propan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a stabilizer in polymerization processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The pathways involved in these interactions are complex and depend on the specific cellular context.
Comparison with Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
- Cyclohexene, 1-methyl-4-(1-methylethylidene)-
- (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
Comparison: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct reactivity and potential applications compared to its analogs. The hydroperoxide group allows for specific oxidation and reduction reactions that are not possible with the other similar compounds listed above.
Properties
CAS No. |
3330-45-8 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3 |
InChI Key |
ROALEWIGICLJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C=C1)(C)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.